3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that features a piperidine ring, a hydroxyphenyl group, and a sulfanyl group
Properties
CAS No. |
918828-17-8 |
|---|---|
Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2S/c16-12-4-6-13(7-5-12)18-11-8-14(17)15-9-2-1-3-10-15/h4-8,11,16H,1-3,9-10H2 |
InChI Key |
VCGQSHFECPMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(piperidin-1-yl)prop-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is under investigation for its pharmacological properties. It exhibits interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve forming covalent bonds with thiol groups in proteins, potentially altering their functions. This interaction can modulate enzyme activities and influence receptor functions, making it a candidate for drug development aimed at treating conditions like cancer and inflammation .
Biological Research
In biological studies, this compound is explored for its antioxidant and antimicrobial properties. It has shown potential in modulating biological pathways due to its unique combination of functional groups. Research indicates that it can affect cellular processes by interacting with specific proteins involved in disease mechanisms .
Materials Science
The compound's unique structural features may also allow for applications in materials science, particularly in developing novel materials with specific properties such as conductivity or catalytic activity. Its chemical reactivity can be harnessed to create materials that exhibit enhanced performance in various applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic effects of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
- Antioxidant Effects : Research highlighted the compound's ability to scavenge free radicals, indicating its usefulness as an antioxidant agent in preventing oxidative stress-related diseases.
- Enzyme Modulation : Investigations into the compound's effects on specific enzymes revealed that it could inhibit certain enzyme activities linked to inflammatory processes, highlighting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the hydroxyphenyl and sulfanyl groups.
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: Contains a pyrazolo[3,4-d]pyrimidin-1-yl group instead of the hydroxyphenyl and sulfanyl groups.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both the hydroxyphenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C14H17NO2S
- Molecular Weight : 263.36 g/mol
- Functional Groups : It includes a piperidinyl group and a hydroxyphenyl sulfanyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and leading to biological effects.
- Membrane Penetration : The piperidinyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, although detailed enzyme kinetics are yet to be fully elucidated.
Biological Activities
Research indicates that this compound demonstrates several promising biological activities:
Anticancer Activity
A significant area of investigation is the compound's potential as an anticancer agent. In vitro studies have shown:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (liver cancer) | 0.071 | |
| K562 (leukemia) | 0.164 |
These results indicate that the compound exhibits potent growth inhibition against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Antioxidant Activity
The presence of the hydroxyphenyl group is associated with antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary evaluations have suggested that this compound has antimicrobial properties, although specific data on minimum inhibitory concentrations (MICs) against various pathogens are still under investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Hydroxy Group : The hydroxy group enhances solubility and may contribute to antioxidant activity.
- Sulfanyl Group : This moiety is essential for covalent interactions with biological targets.
- Piperidinyl Group : This enhances membrane permeability and may influence the compound's pharmacokinetics.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Anticancer Studies : A study tested various derivatives of similar compounds against multiple cancer cell lines, demonstrating that modifications to the piperidinyl and hydroxy groups significantly influenced anticancer activity .
- Mechanistic Studies : Research focusing on the mechanism of action revealed that compounds with similar sulfanyl functionalities could inhibit key signaling pathways involved in cell proliferation and survival .
- Comparative Analysis : A comparative analysis with other thioether derivatives showed that this compound exhibited superior activity against certain cancer cell lines compared to structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
